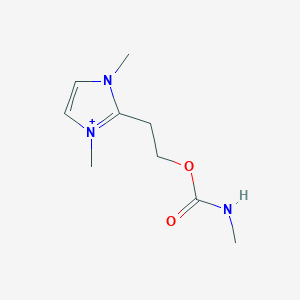
2-(1,3-dimethyl-1H-imidazol-3-ium-2-yl)ethyl methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-dimethyl-1H-imidazol-3-ium-2-yl)ethyl methylcarbamate is a chemical compound with the molecular formula C9H16N3O2+ It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dimethyl-1H-imidazol-3-ium-2-yl)ethyl methylcarbamate typically involves the reaction of 1,3-dimethylimidazole with ethyl N-methylcarbamate under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a stable form .
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-dimethyl-1H-imidazol-3-ium-2-yl)ethyl methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted imidazole compounds .
Aplicaciones Científicas De Investigación
2-(1,3-dimethyl-1H-imidazol-3-ium-2-yl)ethyl methylcarbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(1,3-dimethyl-1H-imidazol-3-ium-2-yl)ethyl methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 1,3-dimethylimidazole
- Ethyl N-methylcarbamate
- 1,3-diazole derivatives
Uniqueness
2-(1,3-dimethyl-1H-imidazol-3-ium-2-yl)ethyl methylcarbamate is unique due to its specific structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H16N3O2+ |
|---|---|
Peso molecular |
198.24g/mol |
Nombre IUPAC |
2-(1,3-dimethylimidazol-1-ium-2-yl)ethyl N-methylcarbamate |
InChI |
InChI=1S/C9H15N3O2/c1-10-9(13)14-7-4-8-11(2)5-6-12(8)3/h5-6H,4,7H2,1-3H3/p+1 |
Clave InChI |
GPWZAUHEHHHECH-UHFFFAOYSA-O |
SMILES |
CNC(=O)OCCC1=[N+](C=CN1C)C |
SMILES canónico |
CNC(=O)OCCC1=[N+](C=CN1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















